Fluorolink(R) D

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polyurethane Modification

Application Summary

Fluorolink® D serves as a reactive additive for polyurethane modification, enhancing properties like low friction and chemical resistance .

Methods and Procedures

Fluorolink® D is incorporated into polyurethane formulations during synthesis, with typical loadings ranging from 0.5 to 5% w/w.

Results and Outcomes

The modified polyurethanes exhibit improved surface properties, including water/oil repellency and stain/soil release, without compromising the bulk properties .

Chemical Resistance

Application Summary

Fluorolink® D is used to improve the chemical resistance of coatings, particularly in polyurethanes .

Methods and Procedures

Coatings are formulated with varying concentrations of Fluorolink® D to test resistance against various chemicals.

Results and Outcomes

The coatings demonstrate exceptional chemical resistance, making them suitable for harsh environments .

Thermal Stability

Application Summary

Fluorolink® D contributes to the thermal stability of materials, making them suitable for high-temperature applications .

Methods and Procedures

Materials are subjected to high temperatures to assess the enhancement in thermal stability provided by Fluorolink® D.

Results and Outcomes

The presence of Fluorolink® D in materials leads to increased thermal resistance, maintaining integrity and performance at elevated temperatures .

Electrical Stability

Application Summary

Fluorolink® D is involved in applications requiring enhanced electrical properties and stability .

Methods and Procedures

Electrical stability tests are conducted on materials containing Fluorolink® D under various electrical stresses.

Results and Outcomes

Materials with Fluorolink® D exhibit improved electrical stability, making them ideal for electrical and electronic applications .

This analysis provides a detailed overview of the diverse applications of Fluorolink® D across different scientific fields, highlighting its versatility and the significant improvements it brings to various materials and processes.

Surface Modifiers for Coatings

Application Summary

Fluorolink® D is a key component in surface modifiers for coatings, providing a range of benefits such as low friction, anti-fouling, and improved chemical resistance .

Methods and Procedures

It is used as a reactive additive in polyurethane, polyester, and epoxy-based coatings. A concentration of about 0.5 – 5% w/w is typically sufficient to enhance the final properties of the coating formulation .

Results and Outcomes

The coatings exhibit improved surface smoothness, gloss, and soft touch, along with water/oil and stain repellency, without altering the bulk properties of the host material .

UV-Curable Coatings

Application Summary

Fluorolink® D derivatives, such as PFPE-urethane acrylate and methacrylate, are used in UV-curable coatings, which require rapid curing upon UV exposure .

Methods and Procedures

These derivatives are incorporated into coatings formulations and undergo rapid polymerization when exposed to UV light, resulting in a cured film .

Results and Outcomes

The resulting coatings have enhanced durability, chemical resistance, and surface properties, suitable for various industrial applications .

Waterborne Surface Treatments

Application Summary

Fluorolink® D is used in waterborne surface treatments, offering benefits like easy cleanability and stain/soil release .

Methods and Procedures

It is added to waterborne paints as an additive, improving their performance and end-user experience .

Results and Outcomes

Treated surfaces demonstrate significant resistance to soiling and staining, making maintenance easier and extending the life of the paint .

Polymer Modification

Application Summary

Fluorolink® D serves as a reactive building block during polymerization, enhancing the surface properties of the polymers .

Methods and Procedures

It is inserted into hydrocarbon-based monomers to create partially fluorinated block copolymers with improved surface properties .

Results and Outcomes

The modified polymers show increased water/oil repellency, stain/soil release, and no change in bulk properties at low PFPE content. At higher contents, they also exhibit enhanced chemical resistance .

High-Performance Coatings

Application Summary

Fluorolink® D enhances the properties of high-performance coatings, making them ideal for severe end-use environments .

Methods and Procedures

It is used in formulations that require long-lasting surface protection, high thermal stability, and superior chemical resistance .

Results and Outcomes

Coatings with Fluorolink® D provide robust protection against harsh conditions, maintaining their integrity and performance over time .

Optical Properties Enhancement

Application Summary

Fluorolink® D is instrumental in improving the optical properties of materials, such as clarity and light transmission .

Methods and Procedures

It is used in materials where optical clarity is paramount, and its addition is carefully calibrated to enhance these properties .

Results and Outcomes

Materials treated with Fluorolink® D show improved optical performance, which is critical in applications like lenses and transparent coatings .

Propriétés

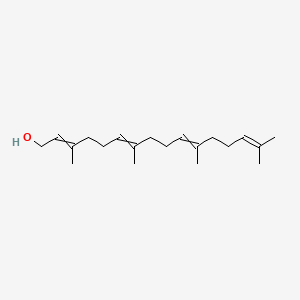

IUPAC Name |

3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029793 | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

CAS RN |

7614-21-3 | |

| Record name | Tetraprenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7614-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

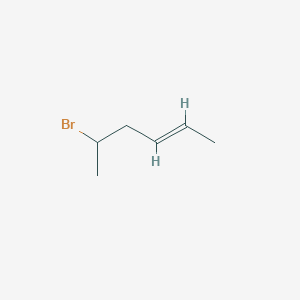

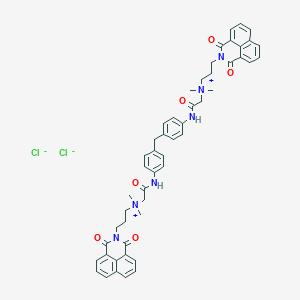

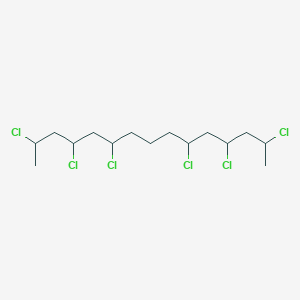

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.